molecular formula C24H31NO B7979553 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

Cat. No.: B7979553
M. Wt: 349.5 g/mol
InChI Key: GZOSMCIZMLWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol is a synthetic steroidal compound known for its significant role in inhibiting androgen biosynthesis. It is structurally characterized by the presence of a pyridine ring attached to the 17th carbon of the androsta-5,16-dien-3-ol backbone. This compound is widely recognized for its application in the treatment of metastatic castration-resistant prostate cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 3rd position.

    Reduction: Reduction reactions can target the double bonds in the steroidal backbone.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for the biosynthesis of androgens, including testosterone. By inhibiting CYP17, 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol effectively reduces the levels of circulating androgens, thereby limiting the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

    Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.

    Finasteride: Inhibits 5α-reductase, another enzyme involved in androgen biosynthesis.

    Dutasteride: Similar to finasteride but inhibits both type I and type II 5α-reductase.

Uniqueness: 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol is unique due to its specific inhibition of CYP17, making it highly effective in reducing androgen levels. Unlike finasteride and dutasteride, which target 5α-reductase, this compound directly impacts androgen biosynthesis at an earlier stage .

Properties

IUPAC Name

10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOSMCIZMLWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870020
Record name 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-19-3
Record name NSC741232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 2
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 3
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 4
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 5
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Reactant of Route 6
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.